molecular formula C5H14ClN5 B2871795 N1,N1-dimethyl-N5-methylbiguanide hydrochloride CAS No. 101580-27-2; 352211-51-9

N1,N1-dimethyl-N5-methylbiguanide hydrochloride

Cat. No.: B2871795
CAS No.: 101580-27-2; 352211-51-9
M. Wt: 179.65
InChI Key: FNRUBOLMJMFVCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1,N1-dimethyl-N5-methylbiguanide hydrochloride is a chemical compound with the molecular formula C5H14ClN5 and a molecular weight of 179.65 g/mol. It is a derivative of biguanide and is structurally related to metformin, a well-known antidiabetic drug.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-N5-methylbiguanide hydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-N5-methylbiguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1-dimethyl-N5-methylbiguanide oxide, while reduction may produce N1,N1-dimethylbiguanide .

Scientific Research Applications

N1,N1-dimethyl-N5-methylbiguanide hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antidiabetic properties.

    Medicine: It is investigated for its potential use in treating diabetes and other metabolic disorders.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-N5-methylbiguanide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose and lipid metabolism . By activating AMPK, the compound helps reduce blood glucose levels and improve insulin sensitivity .

Comparison with Similar Compounds

Similar Compounds

    Metformin hydrochloride: A widely used antidiabetic drug with a similar structure and mechanism of action.

    1-Carbamimidoyl-1,2-dimethylguanidine hydrochloride: Another analogue of metformin with similar biological activities.

    N1,N1,N5,N5-Tetrakis(methyl-biguanide hydrochloride): A compound with multiple methyl groups on the biguanide structure, exhibiting similar properties.

Uniqueness

N1,N1-dimethyl-N5-methylbiguanide hydrochloride is unique due to its specific substitution pattern on the biguanide structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

1,1-dimethyl-2-(N'-methylcarbamimidoyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N5.ClH/c1-8-4(6)9-5(7)10(2)3;/h1-3H3,(H4,6,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRUBOLMJMFVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(N)N=C(N)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN=C(N)/N=C(\N)/N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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